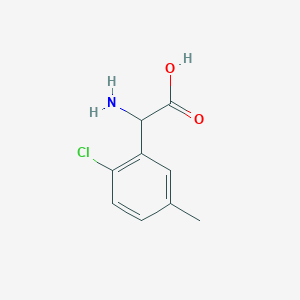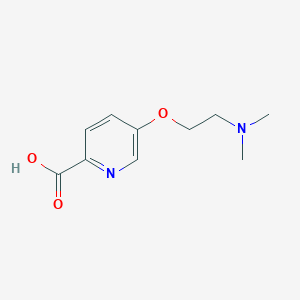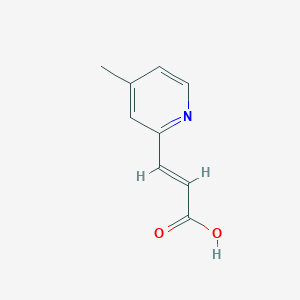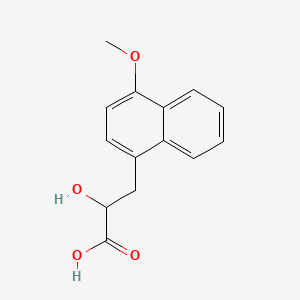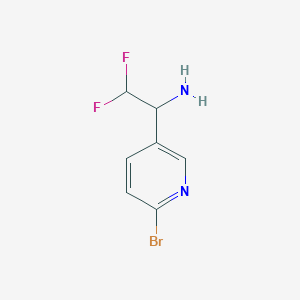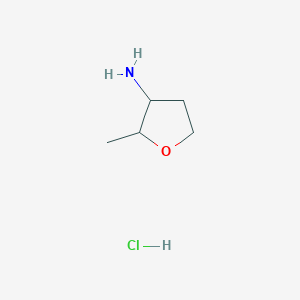
2-Methyloxolan-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl. It is also known by its IUPAC name, (2S,3S)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolan-3-amine hydrochloride typically involves the reaction of 2-methyloxolane with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyloxolan-3-amine hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Methyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of more complex molecules and in various biochemical processes .
Comparación Con Compuestos Similares
2-Methyloxolan-3-amine hydrochloride can be compared with other similar compounds, such as:
2-Methyloxolane: A related compound used as a solvent and in organic synthesis.
Methoxylamine hydrochloride: Another amine compound with similar chemical properties and applications.
N-Methyloxolan-3-amine: A structurally similar compound with different functional groups and reactivity.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H12ClNO |
|---|---|
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
2-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H |
Clave InChI |
BIDHTLIFGLSEPA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


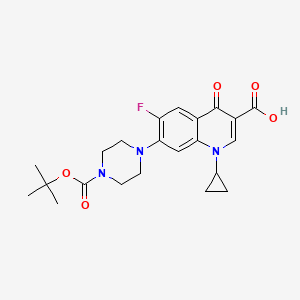
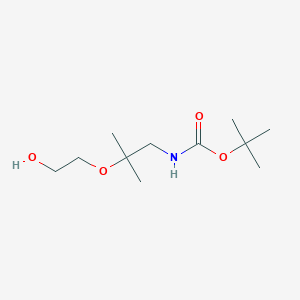



![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13544494.png)
